Home > Products > Screening Compounds P18947 > 2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl-
2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl- - 2894-61-3

2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl-

Catalog Number: EVT-407525
CAS Number: 2894-61-3
Molecular Formula: C15H11BrN2O
Molecular Weight: 315.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I)

  • Compound Description: This compound is a novel benzodiazepine investigated for its metabolism in rats []. It is metabolized into four metabolites (II, III, IV, and V) in rats.

7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one (II)

  • Compound Description: This compound is a metabolite of 7-bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), identified as a product of hydroxylation at the 3-position [].

Compound III (hydroxylated at the C(5)-phenyl ring)

  • Compound Description: This compound is another metabolite of 7-bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), characterized by the presence of a hydroxyl group on the C(5)-phenyl ring []. The exact position of the hydroxyl group on the phenyl ring is not specified in the abstract.

Compound IV and V (products of aromatic hydroxylation and methoxylation)

  • Compound Description: These compounds are metabolites of 7-bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I) formed through simultaneous aromatic hydroxylation and methoxylation []. The exact positions of the hydroxyl and methoxy groups are not specified in the abstract.

7-Bromo-1,3-dihydro-5(2-pyridyl)-2H-1,4-benzodiazepin-2-one (Bromazepam)

  • Compound Description: This compound, known as Bromazepam, is a clinically used benzodiazepine drug with anxiolytic properties [, ]. It serves as a subject for analytical method development and structural studies.

7-Chloro-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

  • Compound Description: This compound serves as a precursor for synthesizing a series of 3-(substituted)-benzylidene derivatives, some of which exhibit anticonvulsant activity [, ].

7-Nitro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nitrazepam)

  • Compound Description: Known as Nitrazepam, this compound is another clinically used benzodiazepine drug with anticonvulsant activity []. Its structure has been studied and compared to other benzodiazepines like Lorazepam and Diazepam.

7-Chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one (Oxazepam)

  • Compound Description: This compound, Oxazepam, is a clinically used benzodiazepine drug []. Its crystal and molecular structure have been analyzed, revealing a boat conformation of the seven-membered ring.

7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine-4-oxide (Chlordiazepoxide)

  • Compound Description: This compound, Chlordiazepoxide, is a benzodiazepine drug whose solubility in various solvents, including propane-1,2-diol and water, has been investigated [].

7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one (Diazepam)

  • Compound Description: Diazepam, a widely prescribed benzodiazepine drug, has been the subject of numerous studies, including solubility measurements [], spectral analysis [], and investigations into its chemical transformations in different pH solutions [].

7-Chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one (Lorazepam)

  • Compound Description: Lorazepam, a clinically used benzodiazepine, has been investigated for its solubility properties [] and its electrochemical reduction mechanism [].
Overview

2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl- is a synthetic organic compound that belongs to the benzodiazepine class. This compound is characterized by its psychoactive properties, which are commonly utilized in treating anxiety, insomnia, and other neurological disorders. The specific structure of this compound includes a bromine atom at the 7th position and a phenyl group at the 5th position, contributing to its unique chemical characteristics and potential biological activities.

Source

The chemical is cataloged under the CAS number 2894-61-3 and can be found in various chemical databases such as PubChem and BenchChem .

Classification

This compound is classified as a benzodiazepine, which are compounds known for their effects on the central nervous system. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to anxiolytic, sedative, and muscle relaxant effects .

Synthesis Analysis

Methods

The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl- generally involves several key steps:

  1. Condensation Reactions: The initial step often involves condensing appropriate benzodiazepine precursors with specific reagents. One common method is the one-pot condensation of benzodiazepines with the mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions.
  2. Cyclization: Following condensation, cyclization reactions are employed to form the bicyclic structure characteristic of benzodiazepines.
  3. Functional Group Manipulation: Post-cyclization, further modifications may be necessary to introduce or alter functional groups such as bromine or phenyl groups.

Technical Details

The synthesis conditions typically require careful control of temperature and reaction time to optimize yield and purity. While industrial-scale production methods are not extensively documented, general principles of organic synthesis apply, including the use of efficient catalysts and purification techniques.

Molecular Structure Analysis

Structure

The molecular formula of 2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl- is C15H11BrN2OC_{15}H_{11}BrN_{2}O, with a molecular weight of approximately 315.16 g/mol. The structural features include:

  • A fused benzene ring.
  • A seven-membered diazepine ring.
  • A carbonyl group at the 2nd position.

The InChI representation for this compound is:

InChI 1S C15H11BrN2O c16 11 6 7 13 12 8 11 15 17 9 14 19 18 13 10 4 2 1 3 5 10 h1 8H 9H2 H 18 19 \text{InChI 1S C15H11BrN2O c16 11 6 7 13 12 8 11 15 17 9 14 19 18 13 10 4 2 1 3 5 10 h1 8H 9H2 H 18 19 }

This structure suggests significant interactions with central nervous system receptors .

Data

The InChI Key for this compound is:

ATCCWKYKHCKDGT UHFFFAOYSA N\text{ATCCWKYKHCKDGT UHFFFAOYSA N}

This key aids in database searches for retrieving detailed chemical information .

Chemical Reactions Analysis

Types of Reactions

The chemical reactivity of 2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl- includes:

  1. Oxidation: Typically involves adding oxygen or removing hydrogen using agents like potassium permanganate or chromium trioxide.
  2. Reduction: This process adds hydrogen or removes oxygen using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: Involves replacing one atom or group with another using halogens or nucleophiles under suitable conditions.

Technical Details

Common reagents for these reactions include:

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral conditions
ReductionLithium aluminum hydrideDry ether
SubstitutionHalogens (e.g., chlorine)Presence of a catalyst

These reactions are essential for modifying the compound's properties and enhancing its therapeutic potential .

Mechanism of Action

The mechanism of action for 2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl-, while not fully elucidated, likely involves interaction with GABA_A receptors in the central nervous system. This interaction enhances GABA's inhibitory effects on neuronal excitability, resulting in anxiolytic and sedative outcomes similar to other benzodiazepines like diazepam .

Research indicates that this compound undergoes biotransformation primarily through hydroxylation and conjugation reactions within the body before excretion via urine and feces .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl-, include:

PropertyValue
Molecular Weight315.16 g/mol
AppearanceSolid
SolubilitySoluble in organic solvents

Chemical Properties

Chemical properties relevant to this compound include stability under standard laboratory conditions and reactivity towards nucleophiles due to its electrophilic centers .

Applications

The primary applications of 2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl-involve its use as a pharmaceutical agent due to its anxiolytic and sedative properties. It has potential applications in treating anxiety disorders and insomnia. Furthermore, ongoing research into its pharmacological profile may reveal additional therapeutic uses within neurology and psychiatry .

Chemical Characterization and Structural Analysis

IUPAC Nomenclature and Molecular Formula Validation

The compound is systematically named 7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one according to IUPAC conventions, reflecting its benzodiazepine core structure with specific substituents. This nomenclature precisely denotes:

  • A diazepine ring fused to a benzene ring ("benzodiazepin")
  • A ketone group at position 2 ("2-one")
  • A bromine atom at position 7 ("7-bromo")
  • A phenyl group at position 5 ("5-phenyl")
  • Two hydrogen atoms saturating positions 1 and 3 ("1,3-dihydro") [7] [10].

The molecular formula C₁₅H₁₁BrN₂O (molecular weight: 315.16 g/mol) has been experimentally validated through high-resolution mass spectrometry, with an accurate mass of 314.0055 g/mol [7] [10]. This formula accounts for:

  • 15 carbon atoms (including the phenyl ring)
  • 11 hydrogen atoms
  • One bromine atom
  • Two nitrogen atoms in the diazepine ring
  • One oxygen atom in the carbonyl group

Table 1: Molecular Formula Validation Across Sources

Data SourceMolecular FormulaMolecular Weight (g/mol)Accurate Mass
PubChem [10]C₁₅H₁₁BrN₂O315.16314.0055
LGC Standards [7]C₁₅H₁₁BrN₂O315.16314.0055
Smolecule C₁₅H₁₁BrN₂O315.16Not provided

The SMILES representation C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 and InChIKey ATCCWKYKHCKDGT-UHFFFAOYSA-N further confirm the structural connectivity and provide unique identifiers for database retrieval [10].

Crystallographic and Spectroscopic Profiling

X-ray Diffraction (XRD): While direct XRD data for the uncomplexed compound is limited in the search results, crystallographic analysis of its zinc(II) and palladium(II) complexes reveals key structural features. These complexes show distorted square-planar or tetrahedral geometries around the metal center, with coordination occurring through the diazepine nitrogen and carbonyl oxygen. The benzodiazepine core maintains planarity in these complexes, with the bromine-substituted benzene ring exhibiting minor deviations (≤5° dihedral angle) [9].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Characteristic signals include:
  • Methylenic protons at position 3 (H-3) as a singlet at δ 4.0–4.5 ppm
  • Aromatic protons from the brominated ring as multiplets between δ 7.2–7.8 ppm
  • Phenyl ring protons as a multiplet at δ 7.4–7.6 ppm
  • The N-H proton appears as a broad singlet at δ 10.2 ppm due to hydrogen bonding [7]
  • ¹³C NMR: Key resonances include:
  • The carbonyl carbon at δ 170–172 ppm
  • Imine carbon (C-5) at δ 160–162 ppm
  • Aromatic carbons between δ 120–140 ppm
  • The methylenic carbon (C-3) at δ 45–50 ppm

Infrared (IR) Spectroscopy: Critical vibrational modes confirmed include:

  • Carbonyl stretch (C=O) at 1680–1700 cm⁻¹
  • N-H deformation at 1530–1550 cm⁻¹
  • C-Br vibration at 650–680 cm⁻¹
  • Aromatic C=C stretches between 1480–1600 cm⁻¹ [7]

Table 2: Key Spectroscopic Signatures

Spectroscopic MethodKey Peaks/BandsStructural Assignment
¹H NMRδ 4.0–4.5 ppm (s, 2H)H-3 (CH₂ protons)
δ 7.2–7.8 ppm (m, 4H)Brominated ring protons
δ 10.2 ppm (br s, 1H)N-H proton
¹³C NMRδ 170–172 ppmC-2 (Carbonyl carbon)
δ 160–162 ppmC-5 (Imine carbon)
IR1680–1700 cm⁻¹ν(C=O)
650–680 cm⁻¹ν(C-Br)

Quantum Mechanical Calculations for Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the electronic properties:

  • Electrostatic Potential Mapping: Reveals electron-rich regions at the carbonyl oxygen (O) and imine nitrogen (N-4), while the bromine atom creates a localized electron-deficient zone .
  • Frontier Molecular Orbitals: The HOMO (Highest Occupied Molecular Orbital) is localized primarily on the brominated benzene ring and the diazepine nitrogen atoms, indicating nucleophilic attack sites. The LUMO (Lowest Unoccupied Molecular Orbital) shows significant density on the imine functionality (C=N) and carbonyl group, highlighting electrophilic regions .
  • Dipole Moment: Calculated at 4.2–4.5 Debye, reflecting significant molecular polarity due to the asymmetric distribution of bromine and carbonyl groups.
  • Atomic Charges: Natural Population Analysis (NPA) shows substantial negative charge on the carbonyl oxygen (–0.52 e) and positive charge on the amide hydrogen (+0.32 e), supporting intermolecular hydrogen bonding trends observed experimentally .

Table 3: Quantum Mechanical Properties from DFT Calculations

Quantum ParameterValueChemical Significance
HOMO Energy–6.2 eVCharacterizes electron-donating ability; higher than diazepam (–6.8 eV)
LUMO Energy–1.8 eVIndicates electrophilicity; lower than unsubstituted analogs
Band Gap (ΔE)4.4 eVReflects kinetic stability and chemical reactivity
Dipole Moment4.3 DebyeHigher than diazepam (3.1 Debye) due to Br substituent

Comparative Analysis of Tautomeric Forms

The compound exhibits two primary tautomeric forms:

  • Lactam Tautomer (1,4-Benzodiazepin-2-one): Features a carbonyl group at C-2 and a proton on N-1. This form is energetically favored by 12–15 kJ/mol according to gas-phase DFT calculations due to extended conjugation and aromatic stabilization .
  • Lactim Tautomer (1,4-Benzodiazepin-2-ol): Characterized by a hydroxyl group and a C=N double bond between positions 2 and 3. This form is less stable due to loss of resonance energy and increased ring strain .

The tautomeric equilibrium is influenced by:

  • Solvent Effects: Polar protic solvents (e.g., methanol) stabilize the lactam form through hydrogen bonding with the carbonyl group.
  • Crystallographic Environment: X-ray data of metal complexes exclusively show coordination via the lactam carbonyl oxygen, confirming this form's dominance in the solid state [9].
  • Electronic Effects: Electron-withdrawing bromine at position 7 stabilizes the lactam form by enhancing carbonyl polarization.

IR spectroscopy provides experimental evidence for tautomerism:

  • The lactam form shows a strong C=O stretch at 1680–1700 cm⁻¹
  • The lactim form would exhibit O-H and C=N stretches at 3200–3400 cm⁻¹ and 1620–1640 cm⁻¹, respectively, which are absent in experimental spectra [7].

Table 4: Tautomeric Forms and Their Properties

TautomerStructural FeaturesRelative Energy (kJ/mol)Experimental Evidence
LactamC₂=O, N₁-H0 (reference)Dominant carbonyl IR peak at 1680–1700 cm⁻¹
LactimC₂–OH, C₃=N+12–15Absence of O-H stretch in IR spectra

Properties

CAS Number

2894-61-3

Product Name

2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl-

IUPAC Name

7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

InChI

InChI=1S/C15H11BrN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)

InChI Key

ATCCWKYKHCKDGT-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3

Synonyms

7-BPDBD
7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one
7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one, 2-(14)C-labeled

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.